molecular formula C39H37N5O7 B017589 N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide CAS No. 110764-72-2

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No. B017589
M. Wt: 687.7 g/mol
InChI Key: SARHDAQOZNKZCC-CJEGOSRCSA-N
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Description

Synthesis Analysis

The synthesis of related complex molecules often involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. For example, synthetic approaches towards similar compounds have demonstrated the importance of selecting appropriate solvents, catalysts, and reaction conditions to obtain high yields and selectivity. The use of X-ray diffraction and DFT calculations further aids in understanding the structural aspects of these molecules (Demir et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic molecules can be elucidated using techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations. These methods provide insights into the geometric parameters, electronic properties, and molecular electrostatic potential, crucial for understanding the chemical behavior and reactivity of the molecule (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity of such a molecule can be influenced by its functional groups and structural features. Studies on similar compounds have shown that variations in substituents can significantly affect the molecule's chemical reactions, such as tautomerism and alkylation, providing pathways to derive various analogs with potentially different biological or physical properties (Roggen & Gundersen, 2008).

Scientific Research Applications

Probing Adenylyl Cyclases with Fluorescent ATP Analog

A study conducted by Emmrich et al. (2010) developed a hydrolytically stable, fluorescent-labeled ATP analog for investigating the binding site and function of adenylyl cyclases. This compound is synthesized as a chemically and metabolically stable analog of ATP substituted with a fluorescent methylanthranoyl (MANT) residue, demonstrating its utility in studying interactions with Bacillus anthracis edema factor (EF) AC exotoxin Emmrich, T., El-Tayeb, A., Taha, H., Seifert, R., Müller, C., & Link, A. (2010). Synthesis of a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases. Bioorganic & Medicinal Chemistry Letters, 20(1), 232-235.

Oxamide Derivatives: Hydrogen Bonding Insights

Research by Martínez-Martínez et al. (1993) explored the structure and conformation of oxamide derivatives using NMR spectroscopy. This study revealed that the dicarbonylic group in these compounds has a trans geometry, stabilized by intramolecular hydrogen bonding, and that they possess a C2 axis, providing valuable insights into the conformational behavior of such systems Martínez-Martínez, F., Ariza-Castolo, A., Tlahuext, H., Tlahuextl, M., & Contreras, R. (1993). 1H, 13C, 15N, 2D and variable temperature NMR study of the role of hydrogen bonding in the structure and conformation of oxamide derivatives. Journal of The Chemical Society-Perkin Transactions 1, 1481-1485.

Synthesis and Tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines

A study by Roggen and Gundersen (2008) focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, observing significant variations in the amino/imino tautomer ratio. This research contributes to the understanding of tautomerism and its influence on chemical reactions and product formation Roggen, H., & Gundersen, L. (2008). Synthetic Studies Directed towards Agelasine Analogs -Synthesis, Tautomerism, and Alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines. European Journal of Organic Chemistry, 2008, 5099-5106.

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-33(45)34(49-3)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46)/t31-,33-,34-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHDAQOZNKZCC-CJEGOSRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 3
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 4
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 5
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

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